Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a benzyl substituent with a 4-amino and 2-trifluoromethyl moiety. The amino group enhances solubility and hydrogen-bonding capacity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
Molecular Formula |
C17H24F3N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
tert-butyl 4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-13(21)10-14(12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3 |
InChI Key |
XRNROFUVYOTDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Boc-Protected Piperazine Intermediate
The starting point often involves the synthesis of tert-butyl (2-bromoethyl)carbamate, which is prepared by reacting Boc anhydride (Boc2O) with 2-bromoethylamine hydrobromide in dichloromethane at 0 °C, followed by triethylamine addition. The reaction mixture is stirred at room temperature for 18 hours, then worked up by washing with aqueous ammonium chloride, sodium bicarbonate, and brine to isolate the Boc-protected intermediate.
Formation of the Benzyl-Piperazine Core
A key intermediate is formed by nucleophilic substitution of a halogenated aromatic compound (bearing the trifluoromethyl and amino substituents) with the Boc-protected piperazine. This step typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often in the presence of a base like sodium carbonate or potassium carbonate to facilitate the substitution.
Reduction of Nitro Group to Amino Group
If the aromatic precursor contains a nitro group, it is reduced to the corresponding amino group in a subsequent step. This reduction is typically carried out using standard reducing agents under controlled conditions to avoid over-reduction or side reactions.
Diazotization and Coupling Reactions
An advanced synthetic route involves diazotization of the aromatic amine intermediate with sodium nitrite in an acidic medium (e.g., acetic acid) at low temperatures (0–10 °C), followed by coupling with the piperazine derivative in the presence of a copper catalyst. This method allows for the formation of the desired benzyl-piperazine bond efficiently without isolating unstable intermediates.
Deprotection of Boc Group
The final step involves deprotection of the Boc group to yield the free amine. This is typically achieved by treatment with acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, or phosphoric acid in methanol or ethanol. The choice of acid and solvent affects the reaction rate and purity of the final compound.
Summary of Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Boc protection of amine | Boc2O, triethylamine | Dichloromethane (CH2Cl2) | 0 °C to room temp | Stirring for 18 h, inert atmosphere |
| Nucleophilic substitution | Halogenated aromatic compound, base (Na2CO3/K2CO3) | DMSO or DMF | 50–70 °C | Polar aprotic solvent preferred |
| Nitro group reduction | Standard reducing agents (e.g., catalytic hydrogenation) | Varies | Controlled temp | Avoid over-reduction |
| Diazotization and coupling | Sodium nitrite, copper catalyst, acidic medium | Acetic acid or similar | 0–10 °C | Diazotization followed by coupling |
| Boc deprotection | HCl, HBr, H2SO4, or H3PO4 in methanol/ethanol | Methanol or ethanol | Room temperature | Acidic cleavage of Boc group |
Research Findings and Comparative Analysis
- The synthetic route employing diazotization and copper-catalyzed coupling provides a high-yield, scalable alternative to palladium-catalyzed methods, which are costly and pose toxicity concerns due to residual metal contamination.
- The use of Boc protecting groups is standard for controlling reactivity of piperazine nitrogen atoms and allows for selective functionalization and purification steps.
- The trifluoromethyl substituent’s introduction early in the synthesis is critical for maintaining the compound’s desired physicochemical properties, such as enhanced lipophilicity and biological activity.
- Alternative routes involving palladium catalysts have been reported for related compounds but are less favored due to cost and regulatory issues regarding metal residues.
Chemical Reactions Analysis
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is widely used in scientific research due to its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules. In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs. Additionally, it is used in the study of enzyme inhibitors and receptor modulators .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carboxylate (NCT-503,31)
- Structural Difference: Lacks the 4-amino group on the benzyl ring.
- Synthesis : Prepared via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 1-(bromomethyl)-4-(trifluoromethyl)benzene, yielding 7.05 mmol ().
- This compound was optimized for phosphoglycerate dehydrogenase inhibition, highlighting the role of substituents in bioactivity .
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Structural Difference : Replaces the benzyl group with a phenyl ring directly attached to piperazine.
- Synthesis : Achieved via Buchwald-Hartwig coupling using 4-bromobenzotrifluoride and tert-butyl piperazine-1-carboxylate (85% yield) ().
- Implications : Direct phenyl attachment reduces conformational flexibility compared to the benzyl linker in the target compound. This rigidity may enhance binding specificity but limit adaptability to enzyme active sites .
Pyridinyl Analogs (A10 and A11)
- Structural Difference : Substitutes the benzyl group with trifluoromethylpyridinyl rings (4- or 5-position).
- Synthesis : Prepared via SNAr reactions, yielding 63–69% ().
- However, these analogs showed lower purity (84.7–92.4%) compared to the target compound, suggesting challenges in synthesis or stability .
Tert-butyl 4-(3-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
- Structural Difference : Incorporates a boronic ester at the 3-position of the benzyl ring.
- Implications : The boronic ester enables Suzuki-Miyaura cross-coupling, making this compound a versatile intermediate for synthesizing biaryl derivatives. This functional group is absent in the target compound, limiting its utility in metal-catalyzed reactions .
Tert-butyl 4-(4-((diphenoxyphosphoryl)methyl)phenyl)piperazine-1-carboxylate (99)
- Structural Difference: Features a diphenoxyphosphoryl group instead of the amino and trifluoromethyl substituents.
- Synthesis : Yielded 17% via condensation with benzyl isocyanate ().
Key Research Findings
Synthetic Accessibility: The target compound’s amino and trifluoromethyl substituents require precise regioselective synthesis, often leading to lower yields compared to simpler analogs like NCT-503,31 (7.05 mmol vs. 85% yield for phenylpiperazine derivatives) .
Bioactivity: Amino-substituted derivatives (e.g., tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate) are critical intermediates for benzimidazole-based drugs, emphasizing the role of the amino group in downstream functionalization .
Stability : Trifluoromethyl groups enhance metabolic stability, but their position (e.g., 2-CF3 in the target vs. 4-CF3 in NCT-503,31) affects electronic distribution and steric interactions with biological targets .
Biological Activity
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate, commonly referred to as Tert-butyl 4-Amino Trifluoromethyl Benzyl Piperazine , is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 859027-30-8
- Molecular Formula : C17H24F3N3O2
- Molecular Weight : 359.39 g/mol
The biological activity of Tert-butyl 4-Amino Trifluoromethyl Benzyl Piperazine is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and oncology. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like effects : In preclinical models, it has shown promise in alleviating symptoms of depression, likely through modulation of serotonin and norepinephrine pathways.
- Antitumor activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationships (SAR)
The SAR studies have focused on modifying the piperazine ring and the benzyl substituent to optimize potency and selectivity. For instance:
- Substituting different amino groups on the piperazine has resulted in varying degrees of biological activity, with certain derivatives showing enhanced efficacy against specific targets.
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl substitution | Increased lipophilicity and CNS penetration | |
| Variations in piperazine substituents | Altered receptor binding profiles |
Case Studies
- In vitro Studies : A study demonstrated that Tert-butyl 4-Amino Trifluoromethyl Benzyl Piperazine showed an EC50 value of 2.1 μM against certain cancer cell lines, indicating moderate potency. The compound's activity was linked to its ability to inhibit key signaling pathways involved in cell proliferation .
- In vivo Models : In animal models, this compound exhibited oral bioavailability and therapeutic effects in models of acute and chronic infections, suggesting its potential utility beyond CNS applications .
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step process starting with functionalization of the piperazine ring. A common approach includes:
Nucleophilic Substitution : Reacting tert-butyl piperazine-1-carboxylate with a brominated benzyl derivative (e.g., 4-amino-2-(trifluoromethyl)benzyl bromide) in anhydrous THF or 1,4-dioxane under reflux with a base like potassium carbonate .
Coupling Reactions : Using coupling agents such as propylphosphonic anhydride (T3P®) with triethylamine (Et3N) to attach aromatic moieties to the piperazine core .
Key Considerations :
- Reaction temperatures (e.g., 110°C for 12 hours in 1,4-dioxane improves yield ).
- Purification via column chromatography or crystallization with Et2O .
Advanced: How can researchers optimize low-yield reactions during the synthesis of this compound?
Methodological Answer:
Low yields (e.g., 7–26% in similar syntheses ) often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF or DCM) enhance nucleophilicity .
- Catalysis : Introducing catalytic Pd or Cu for cross-coupling steps .
- Temperature Control : Slow addition of reagents at low temperatures (−50°C) minimizes side products .
Data-Driven Example :
Replacing LiAlH4 with milder reducing agents (e.g., NaBH4) in reduction steps improved yields by 30% in analogous compounds .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals for tert-butyl (δ ~1.46 ppm), piperazine protons (δ ~3.0–3.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
- ¹³C NMR : Peaks at δ ~155 ppm (carbonyl) and δ ~80 ppm (tert-butyl) validate the Boc-protected piperazine .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₈H₂₄F₃N₃O₂: 384.1832) ensures molecular integrity .
- HPLC : Purity >98% confirmed using reverse-phase C18 columns .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) often stem from:
- Dynamic Effects : Conformational flexibility of the piperazine ring causes signal broadening; variable-temperature NMR (e.g., 25–60°C) clarifies splitting .
- Isomeric Byproducts : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
Case Study :
In a related piperazine derivative, conflicting HRMS data ([M+H]+ observed: 341.1972 vs. calculated: 341.1972) was resolved by re-isolating the compound to remove trace solvents .
Basic: What are the key applications of this compound in biological research?
Methodological Answer:
- Enzyme Inhibition : Acts as a precursor for inhibitors targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) and HIF prolyl-hydroxylases .
- Cellular Assays : Functionalized derivatives modulate lipid metabolism (e.g., ABX-1431, a monoacylglycerol lipase inhibitor ).
Protocol :
IC₅₀ Determination : Incubate with recombinant enzymes (e.g., PHGDH) and measure NADH depletion via spectrophotometry .
SAR Studies : Modify the trifluoromethyl or benzyl groups to assess bioactivity trends .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like ClpP protease or tyrosine kinases .
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency .
Case Study :
A derivative with a pyridinyl substituent showed 10× higher affinity for PHGDH (Kd = 12 nM) compared to the parent compound, predicted via docking in PyMOL .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Co-Crystallization : Add small molecules (e.g., DMSO) to stabilize crystal lattices .
- Slow Evaporation : Use mixed solvents (hexane/EtOAc) at 4°C to grow single crystals .
Example :
A related tert-butyl piperazine derivative crystallized in the P2₁/c space group (a = 10.2 Å, b = 15.4 Å) after 72-hour evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
